An In-Depth Technical Guide to 5-(Chloromethyl)-2-(pyridin-2-yl)pyridine Hydrochloride: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 5-(Chloromethyl)-2-(pyridin-2-yl)pyridine Hydrochloride: Synthesis, Characterization, and Applications
CAS Number: 1909305-29-8[1][2]
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-(chloromethyl)-2-(pyridin-2-yl)pyridine hydrochloride, a versatile heterocyclic building block with significant potential in drug discovery and materials science. The document details a proposed synthetic pathway, including step-by-step experimental protocols, and discusses methods for its characterization. Furthermore, it explores the applications of this compound, drawing on the broader utility of functionalized bipyridines in medicinal chemistry. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of novel pyridine derivatives.
Introduction
Bipyridine and its derivatives are privileged scaffolds in medicinal chemistry and materials science, renowned for their ability to chelate metals and participate in a wide array of chemical transformations.[3][4] The introduction of a chloromethyl group onto the bipyridine framework, as seen in 5-(chloromethyl)-2-(pyridin-2-yl)pyridine, provides a reactive handle for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules. The pyridine moiety itself is a common feature in many FDA-approved drugs, highlighting the therapeutic potential of compounds derived from this structural class.[5] This guide will focus on the hydrochloride salt of 5-(chloromethyl)-2-(pyridin-2-yl)pyridine, which enhances its stability and solubility in certain solvents.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis of 5-(chloromethyl)-2-(pyridin-2-yl)pyridine hydrochloride can be envisioned in three main stages:
-
Synthesis of 5-methyl-2-(pyridin-2-yl)pyridine: This can be achieved via a Stille or Suzuki cross-coupling reaction, which are well-established methods for the formation of carbon-carbon bonds between aromatic rings.[3]
-
Chlorination of 5-methyl-2-(pyridin-2-yl)pyridine: The methyl group can be chlorinated using a radical chlorination approach.[6][7]
-
Formation of the Hydrochloride Salt: The final product is obtained by treating the free base with hydrochloric acid.
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocols
This protocol is adapted from established Stille coupling procedures for the synthesis of bipyridine derivatives.[8]
-
Materials:
-
2-Bromo-5-methylpyridine
-
2-(Tributylstannyl)pyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Saturated aqueous solution of potassium fluoride (KF)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-methylpyridine (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Purge the flask with argon for 15 minutes.
-
Add anhydrous toluene via a syringe.
-
Add 2-(tributylstannyl)pyridine (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add a saturated aqueous solution of potassium fluoride.
-
Stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite, washing with dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-methyl-2-(pyridin-2-yl)pyridine.
-
This protocol is based on free-radical chlorination of methylpyridines.[6]
-
Materials:
-
5-methyl-2-(pyridin-2-yl)pyridine
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 5-methyl-2-(pyridin-2-yl)pyridine (1.0 eq) in carbon tetrachloride.
-
Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography.
-
-
Materials:
-
5-(Chloromethyl)-2-(pyridin-2-yl)pyridine
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
-
Procedure:
-
Dissolve the purified 5-(chloromethyl)-2-(pyridin-2-yl)pyridine in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add 4M HCl in 1,4-dioxane (1.1 eq) dropwise with stirring.
-
A precipitate should form. Continue stirring for 30 minutes in the ice bath.
-
Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield 5-(chloromethyl)-2-(pyridin-2-yl)pyridine hydrochloride.
-
Characterization
The structure and purity of the synthesized compound can be confirmed by various analytical techniques.
Table 1: Predicted Analytical Data for 5-(Chloromethyl)-2-(pyridin-2-yl)pyridine Hydrochloride
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₀Cl₂N₂ |
| Molecular Weight | 241.12 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ~9.0 (d), ~8.8 (d), ~8.5 (m), ~8.2 (t), ~8.0 (d), ~7.6 (t), ~5.0 (s) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | ~155, ~152, ~149, ~140, ~138, ~125, ~124, ~121, ~45 |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1600, 1580 (C=C, C=N), ~750 (C-Cl) |
| Mass Spec (ESI+) m/z | [M+H]⁺ calculated for C₁₁H₁₀ClN₂: 205.05; found: ~205 |
Note: The predicted NMR chemical shifts are estimations based on the analysis of similar structures and are subject to variation based on solvent and experimental conditions. The formation of the hydrochloride salt will cause a downfield shift of the pyridine protons.[9]
Applications in Drug Discovery and Materials Science
The 5-(chloromethyl)-2-(pyridin-2-yl)pyridine hydrochloride is a valuable building block due to the reactive chloromethyl group, which can readily undergo nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, making it a key intermediate in the synthesis of libraries of compounds for high-throughput screening in drug discovery.
The bipyridine core is a well-known chelating agent for various metal ions, and its derivatives have been explored for their potential as anticancer agents.[2] The ability to functionalize the bipyridine at the 5-position allows for the modulation of the electronic properties and steric hindrance of the resulting metal complexes, which can influence their biological activity.
Furthermore, functionalized bipyridines are integral components in the development of functional materials, including polymers, sensors, and catalysts.[4] The chloromethyl group can be used to graft the bipyridine moiety onto surfaces or polymer backbones, leading to materials with tailored properties.
Caption: Potential applications stemming from the core molecule.
Safety and Handling
Chloromethylated pyridine derivatives are generally considered hazardous and should be handled with appropriate safety precautions.
-
Hazard Statements: Based on related compounds, 5-(chloromethyl)-2-(pyridin-2-yl)pyridine hydrochloride is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2] It may also cause respiratory irritation.
-
Precautionary Statements:
-
Work in a well-ventilated area, preferably a chemical fume hood.[10][11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11][13]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5][10]
-
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-(Chloromethyl)-2-(pyridin-2-yl)pyridine hydrochloride is a valuable and versatile chemical intermediate. While its direct synthesis is not extensively documented, a reliable synthetic route can be proposed based on well-established organic reactions. Its utility in the synthesis of a wide range of derivatives makes it a compound of significant interest for researchers in medicinal chemistry and materials science. Proper handling and safety precautions are essential when working with this and related compounds.
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